molecular formula C12H14FNO3 B1641903 AC-DL-PHE(4-F)-OME CAS No. 875686-97-8

AC-DL-PHE(4-F)-OME

Cat. No.: B1641903
CAS No.: 875686-97-8
M. Wt: 239.24 g/mol
InChI Key: XFWKZSCMMSEAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-DL-PHE(4-F)-OME: .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-DL-PHE(4-F)-OME typically involves the esterification of N-acetyl-3-(4-fluorophenyl)alanine. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst (such as sulfuric acid) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: AC-DL-PHE(4-F)-OME undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

AC-DL-PHE(4-F)-OME has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cell function and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of AC-DL-PHE(4-F)-OME involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

AC-DL-PHE(4-F)-OME can be compared with other similar compounds, such as:

  • N-acetyl-3-(4-chlorophenyl)alanine ethyl ester
  • N-acetyl-3-(4-bromophenyl)alanine ethyl ester
  • N-acetyl-3-(4-methylphenyl)alanine ethyl ester

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability .

Properties

CAS No.

875686-97-8

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)

InChI Key

XFWKZSCMMSEAOU-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC

sequence

X

Origin of Product

United States

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